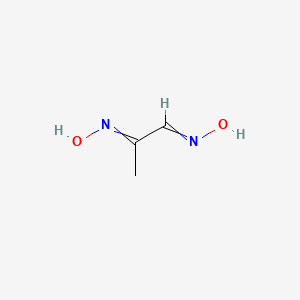

N-(1-hydroxyiminopropan-2-ylidene)hydroxylamine

Description

Properties

IUPAC Name |

N-(1-hydroxyiminopropan-2-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2/c1-3(5-7)2-4-6/h2,6-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTHGQZJWAXFGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90878699 | |

| Record name | Propanal, 2-(hydroxyimino)-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1804-15-5 | |

| Record name | Propanal, 2-(hydroxyimino)-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxyiminopropan-2-ylidene)hydroxylamine can be achieved through several methods. One common approach involves the reaction of a suitable precursor with hydroxylamine under controlled conditions. For instance, the reaction of an oxime with hydroxylamine can yield the desired compound. The reaction conditions typically involve mild temperatures and the use of solvents such as ethanol or water to facilitate the reaction .

Industrial Production Methods

Industrial production of hydroxylamines, including this compound, often involves the reduction of nitro compounds or the oxidation of amines. These processes can be catalyzed by transition metals or other catalysts to enhance efficiency and selectivity . The use of plasma-electrochemical cascade pathways has also been explored for the sustainable synthesis of hydroxylamines from air and water .

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxyiminopropan-2-ylidene)hydroxylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitroso derivatives.

Reduction: It can be reduced to form amines.

Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent decomposition of the hydroxylamine group .

Major Products

The major products formed from these reactions include nitroso compounds, amines, and substituted hydroxylamines. These products have diverse applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

Medicinal Chemistry

Anticancer and Antimicrobial Agents

Hydroxylamines and their derivatives are increasingly recognized for their potential as anticancer and antimicrobial agents. Research has demonstrated that compounds similar to N-(1-hydroxyiminopropan-2-ylidene)hydroxylamine can exhibit cytotoxic effects against various cancer cell lines. For instance, amidoxime derivatives have shown promise in targeting bacterial strains like E. coli and have been evaluated for their antiviral activity against influenza viruses . The mechanism often involves the reduction of amidoximes to corresponding amidines, which may release bioactive substances with antimicrobial properties .

Case Study: Amidoxime Derivatives

A study published in 2021 evaluated the synthesis and biological activity of amidoxime derivatives, revealing their potential as surface functionalization agents for nanofibers used in uranium adsorption from seawater. This highlights the versatility of hydroxylamine derivatives in environmental applications as well .

Agricultural Applications

Pesticidal Properties

This compound has been explored for its potential use in agriculture , particularly as a pesticide or plant protection product. Compounds derived from hydroxylamines have demonstrated effectiveness against various pests while exhibiting low toxicity to plants. This dual functionality is crucial for sustainable agricultural practices.

Case Study: Arylcyanomethylenequinone Oximes

Research into arylcyanomethylenequinone oximes has shown their efficacy as coccidiostats and anthelmintics in veterinary medicine, indicating a broader application of hydroxylamine derivatives in managing animal health . These compounds not only reduce mortality rates in infected animals but also promote recovery, showcasing their potential utility in both veterinary and agricultural settings.

Material Science

Synthesis of Functional Materials

Hydroxylamines are pivotal in the synthesis of various functional materials, particularly those involving metal-mediated reactions . The versatility of this compound allows it to serve as a reagent in the formation of complex organic structures, including N-hydroxyamides , N-hydroxypeptides , and other nitrogen-containing compounds .

Table 1: Summary of Applications

Mechanism of Action

The mechanism of action of N-(1-hydroxyiminopropan-2-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, it can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

N-(1,1-Dimethoxypropan-2-ylidene)hydroxylamine (CAS 110828-79-0)

Structural Features: This compound substitutes the hydroxyimino group in the target molecule with dimethoxy groups. Chemical Properties:

- Molecular Formula: C₅H₁₁NO₃

- Molecular Weight: 133.15 g/mol

- Purity: ≥95% (analytical grade) . Applications: Primarily used as a chemical intermediate in organic synthesis. The dimethoxy groups enhance stability compared to the hydroxyimino variant, making it more suitable for laboratory-scale reactions .

N-(2-Methoxyphenyl)hydroxylamine

Structural Features : An aromatic hydroxylamine derivative with a methoxyphenyl substituent.

Biological Activity :

- Metabolized by hepatic cytochrome P450 (CYP) enzymes, particularly CYP1A and CYP2E1, into o-aminophenol (a toxic metabolite) and the parent carcinogen o-anisidine .

- Demonstrated irreversible binding to DNA, lowering its thermal stability (Tm), similar to mutagenic hydroxylamine derivatives .

Bis(hydroxylamine) Isothiazole Derivatives (Compounds 1 and 2)

Structural Features : Bis-hydroxylamine compounds with isothiazole rings (e.g., Z-N,N’-(1-(2,6-dihydrobenzo[d]isothiazol-3-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine)).

Biological Activity :

- Binding Affinities: Compound 1 (−8.7 kcal/mol), Compound 2 (−8.5 kcal/mol) vs. control ligand (−6.3 kcal/mol) against Anopheles gambiae trehalase, a target for insecticide development .

- Structure-Activity Relationship (SAR) : Substituent positions on the isothiazole ring significantly impact inhibitory potency. The 2,6-dihydrobenzoisothiazolyl group in Compound 1 enhances binding compared to the 2,3-dihydro variant in Compound 2 .

O-Ethyl Hydroxylamine

Structural Features : Aliphatic hydroxylamine with an ethyl group.

Biological Activity :

- Exhibits antimicrobial properties by inhibiting ribonucleotide reductase, a key enzyme in DNA synthesis .

- Reported anti-tumor and anticancer activities in phytochemical databases .

Data Tables: Comparative Analysis

Table 1. Structural and Functional Comparison

Table 2. Metabolic Pathways of Aromatic Hydroxylamines

Key Research Findings

- Substituent Effects : Aromatic substituents (e.g., methoxyphenyl) increase metabolic activation and DNA binding, while aliphatic groups (e.g., dimethoxy) enhance chemical stability .

- Enzyme Inhibition : Bis-hydroxylamine derivatives with isothiazole rings show superior binding affinities for trehalase, making them potent insecticide candidates .

- Metabolic Activation: CYP enzymes play dual roles in hydroxylamine metabolism—activating carcinogens (e.g., o-anisidine) and detoxifying reactive intermediates .

Biological Activity

N-(1-hydroxyiminopropan-2-ylidene)hydroxylamine is a derivative of hydroxylamine, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential as an antibacterial agent, its mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a hydroxylamine functional group that is pivotal in its biological interactions. Hydroxylamines are recognized for their ability to act as nucleophiles, which can engage in various chemical reactions, including the formation of oximes and nitrones.

Antibacterial Properties

Recent studies have highlighted the potential of N-hydroxylamines as antibacterial agents. For instance, a study synthesized a library of N-substituted hydroxylamines and evaluated their activity against drug-resistant bacteria. The compounds were shown to inhibit bacterial ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis in bacteria, thereby demonstrating significant antibacterial effects against both Gram-positive and Gram-negative strains.

Table 1: Antibacterial Activity of Selected N-Hydroxylamine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | SI (Selectivity Index) |

|---|---|---|---|

| 12 | Pseudomonas aeruginosa | < 70 | 10.5 |

| 15 | Escherichia coli | < 60 | 11.4 |

| 11 | Bacillus anthracis | < 50 | 21.3 |

| 8 | Staphylococcus aureus | < 50 | 5.3 |

The selectivity index (SI) indicates the therapeutic potential of these compounds, with higher values suggesting lower toxicity to eukaryotic cells compared to their antibacterial efficacy .

The mechanism by which N-hydroxylamines exert their antibacterial effects primarily involves the inhibition of RNR, which is crucial for bacterial proliferation. By disrupting DNA synthesis, these compounds effectively hinder bacterial growth and biofilm formation, making them promising candidates in combating antibiotic resistance .

Study on Hydroxylamine Derivatives

A study published in Nature explored the synthesis and evaluation of various hydroxylamine derivatives, including this compound. The findings indicated that certain derivatives exhibited potent antibacterial activity with low cytotoxicity in mammalian cells. The therapeutic index was calculated based on the ratio of cytotoxic concentration to the minimum inhibitory concentration (MIC), demonstrating favorable safety profiles for several compounds .

Hydroxylamine's Role in Metabolism

Another significant aspect of hydroxylamines is their role in cellular metabolism. Hydroxylamine has been shown to interact with various enzymes, potentially leading to mutagenic effects under certain conditions. However, it has also demonstrated anticancer properties by inhibiting tumor growth in animal models . This dual nature highlights the complexity of hydroxylamines in biological systems.

Q & A

Q. What are the primary synthetic routes for N-(1-hydroxyiminopropan-2-ylidene)hydroxylamine, and what factors influence reaction yields?

Methodological Answer: Synthesis typically involves condensation reactions between hydroxylamine derivatives and carbonyl-containing precursors. For example, analogous compounds like N-(2-methoxyphenyl)hydroxylamine are synthesized via hydroxylamine hydrochloride reacting with substituted aldehydes under acidic conditions . Key factors affecting yields include:

- pH control : Optimal acidic conditions (pH ~4.5) stabilize reactive intermediates and minimize decomposition .

- Temperature : Reactions are often conducted at 25–40°C to balance kinetics and side-product formation.

- Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates.

- Purification : Column chromatography or recrystallization is critical for isolating high-purity products (>95%) .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

- FT-IR : Identifies functional groups (e.g., hydroxylamine N–O stretch at ~930 cm⁻¹ and imine C=N at ~1650 cm⁻¹) .

- LC-MS/MS : Detects molecular ions (e.g., m/z 133.15 for the parent compound) and fragmentation patterns to confirm structure .

- NMR : ¹H and ¹³C NMR resolve regiochemistry and confirm substitution patterns (e.g., imine proton at δ 8.2–8.5 ppm) .

- HPLC with UV/Vis detection : Quantifies purity and monitors degradation products under varying pH and temperature conditions .

Advanced Research Questions

Q. How do CYP enzyme isoforms influence the metabolic fate of this compound in mammalian systems?

Methodological Answer: Hepatic microsomal studies using species-specific CYP inducers (e.g., β-naphthoflavone for CYP1A, phenobarbital for CYP2B) reveal metabolic pathways:

- CYP1A/2B dominance : Catalyze reductive metabolism (e.g., conversion to propan-2-amine) and oxidative demethylation .

- CYP2E1 role : Promotes oxidative pathways, generating reactive intermediates like nitroso derivatives, which may form DNA adducts .

- Experimental design :

Induce CYP isoforms in rodent models.

Incubate the compound with hepatic microsomes + NADPH.

Analyze metabolites via HPLC or LC-MS.

Key finding : Species-specific differences (e.g., rabbits vs. rats) highlight the need for cross-species validation .

Q. What is the role of redox cycling in the genotoxicity of this compound?

Methodological Answer: Redox cycling between hydroxylamine and nitroso intermediates generates ROS (reactive oxygen species), contributing to DNA damage:

- Mechanism : Nitroso derivatives react with guanine residues, forming mutagenic adducts (e.g., 8-oxo-dG) .

- Assays :

Q. How do structural modifications (e.g., substituent groups) affect the reactivity and biological activity of this compound?

Methodological Answer: Substituents alter electronic and steric properties, impacting reactivity:

- Electron-withdrawing groups (e.g., Cl, NO₂): Increase oxidative stability but enhance electrophilicity, raising genotoxic potential .

- Alkyl/aryl groups : Improve lipid solubility, enhancing membrane permeability in pharmacological assays .

- Methodology :

Synthesize derivatives with targeted substitutions.

Compare reaction kinetics (e.g., oxidation rates via UV kinetics).

Test bioactivity in in vitro models (e.g., CYP inhibition assays).

- Example : Fluorinated analogs (e.g., 2,5-difluoro substitution) show 3-fold higher binding affinity to CYP2E1 .

Key Research Gaps and Recommendations

- Metabolic profiling : Expand studies to human hepatocytes to validate cross-species relevance .

- Structure-activity relationships : Systematically explore substituent effects using computational docking (e.g., AutoDock Vina) .

- Toxicity mitigation : Screen chelating agents to inhibit redox cycling without altering pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.